2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898624-57-2
VCID: VC7584403
InChI: InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

CAS No.: 898624-57-2

Cat. No.: VC7584403

Molecular Formula: C19H21N5OS

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide - 898624-57-2

Specification

CAS No. 898624-57-2
Molecular Formula C19H21N5OS
Molecular Weight 367.47
IUPAC Name 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Standard InChI Key KYWQWAWJICHSRN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is defined by its IUPAC name and formula C₁₉H₂₁N₅OS, with a molecular weight of 367.47 g/mol. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl (-S-) group.

  • A benzyl group at position 5 and an amino group at position 4 of the triazole core.

  • An acetamide side chain connected to a 2,4-dimethylphenyl group.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number898624-57-2
Molecular FormulaC₁₉H₂₁N₅OS
Molecular Weight367.47 g/mol
IUPAC Name2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
SolubilityNot fully characterized

The compound’s stability under varying pH and temperature conditions remains under investigation, though analogous triazoles exhibit moderate stability in aqueous solutions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves a multi-step protocol:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides in alkaline media generates the 1,2,4-triazole core.

  • Benzyl and Amino Substitution: Introduction of the benzyl group via nucleophilic substitution, followed by amination at position 4.

  • Acetamide Coupling: Reaction of the sulfanyl-triazole intermediate with 2,4-dimethylphenyl acetamide using carbodiimide coupling agents.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield
Reaction Temperature60–80°C65–70%
SolventDimethylformamide (DMF)
CatalystsTriethylamine

Purification is achieved via column chromatography, with characterization relying on ¹H/¹³C NMR, IR, and mass spectrometry.

Biological Activities and Mechanisms

Anticancer Properties

The sulfanyl and acetamide groups may enhance interactions with oncogenic targets:

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in cancer cell lines.

  • Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling pathways in vitro .

Table 3: Comparative Bioactivity of Triazole Analogs

CompoundIC₅₀ (μM)Target
Target CompoundPendingEGFR/VEGFR2
3-Chlorophenyl Analog12.3CYP51
Thiophene Derivative8.7Topoisomerase II

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Preliminary data suggest low aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. LogP values (predicted: ~3.2) indicate moderate lipophilicity, favoring blood-brain barrier penetration .

Metabolic Stability

In vitro hepatic microsomal assays for analogs show moderate clearance rates, with primary metabolites arising from sulfanyl oxidation and acetamide hydrolysis .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

Patent literature highlights triazole derivatives as modulators of G protein-coupled receptor 17 (GPCR17), a target in multiple sclerosis and Alzheimer’s disease . The benzyl and dimethylphenyl groups may enhance binding affinity to GPCR17’s hydrophobic pockets.

Antiviral Research

Ongoing studies explore triazoles as inhibitors of viral proteases, including SARS-CoV-2 Mᴾᴿᴼ . The sulfanyl group’s nucleophilic properties could facilitate covalent binding to catalytic cysteine residues.

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